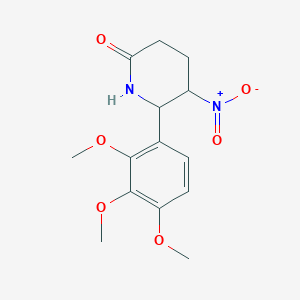
5-nitro-6-(2,3,4-trimethoxyphenyl)-2-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-6-(2,3,4-trimethoxyphenyl)-2-piperidinone, also known as NTPO, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a derivative of the natural product, podophyllotoxin, which is known for its antiviral and antitumor properties. NTPO has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
5-nitro-6-(2,3,4-trimethoxyphenyl)-2-piperidinone has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells. In addition, it has been shown to have antiviral properties by inhibiting the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body. In addition, it has been shown to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-nitro-6-(2,3,4-trimethoxyphenyl)-2-piperidinone has several advantages for lab experiments, including its high potency and selectivity for cancer cells. However, it also has limitations, including its low solubility in water and potential toxicity to normal cells.
Zukünftige Richtungen
There are several potential future directions for research on 5-nitro-6-(2,3,4-trimethoxyphenyl)-2-piperidinone. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. In addition, further research is needed to optimize its synthesis and improve its solubility. Finally, its potential use in other fields, such as antiviral therapy or photodynamic therapy, should be explored.
Synthesemethoden
5-nitro-6-(2,3,4-trimethoxyphenyl)-2-piperidinone can be synthesized through various methods, including the reaction of podophyllotoxin with nitric acid and acetic anhydride, or the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine and nitroethane. These methods have been optimized to produce high yields of this compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
5-nitro-6-(2,3,4-trimethoxyphenyl)-2-piperidinone has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. In addition, it has been studied for its potential use in photodynamic therapy, a treatment that uses light to activate a photosensitizer to kill cancer cells.
Eigenschaften
IUPAC Name |
5-nitro-6-(2,3,4-trimethoxyphenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-20-10-6-4-8(13(21-2)14(10)22-3)12-9(16(18)19)5-7-11(17)15-12/h4,6,9,12H,5,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPAIOWRPDKZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)
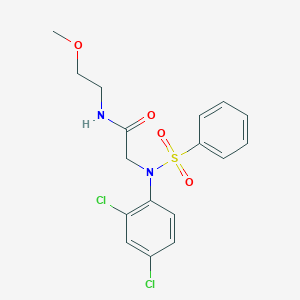
![N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5127639.png)
methyl]phosphonate](/img/structure/B5127661.png)

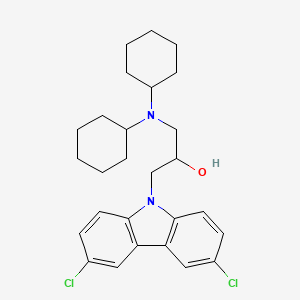
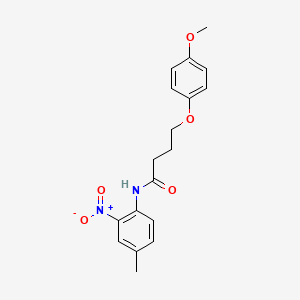
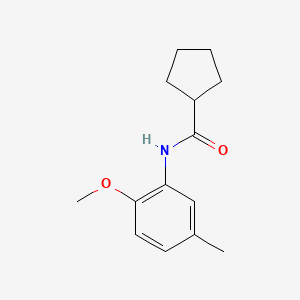
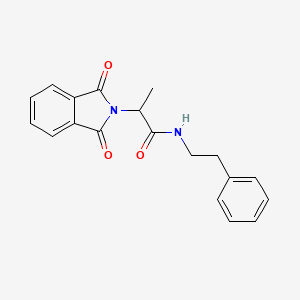

![1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B5127695.png)

![3-(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5127742.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127748.png)